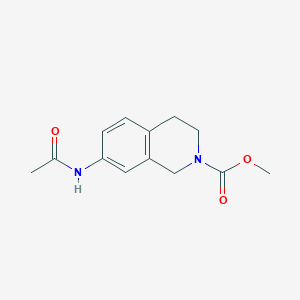
methyl 7-acetamido-3,4-dihydroisoquinoline-2(1H)-carboxylate
Description
Methyl 7-acetamido-3,4-dihydroisoquinoline-2(1H)-carboxylate is a tetrahydroisoquinoline derivative characterized by a methyl ester group at position 2 and an acetamido (-NHCOCH₃) substituent at position 5. This structural motif places it within a class of compounds frequently explored for pharmaceutical applications due to the bioactivity associated with the isoquinoline core.
Properties
IUPAC Name |
methyl 7-acetamido-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9(16)14-12-4-3-10-5-6-15(13(17)18-2)8-11(10)7-12/h3-4,7H,5-6,8H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRRKQQJCHIWQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(CCN(C2)C(=O)OC)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-acetamido-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Introduction of the Acetamido Group: The acetamido group can be introduced via acylation of the amine group using acetic anhydride or acetyl chloride under basic conditions.
Esterification: The carboxylate ester group can be formed by esterification of the carboxylic acid using methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 7-acetamido-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo oxidation reactions to form corresponding quinoline derivatives.
Reduction: The compound can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
Methyl 7-acetamido-3,4-dihydroisoquinoline-2(1H)-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its potential anti-inflammatory, analgesic, and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of methyl 7-acetamido-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Group Variations at Position 7
- Methyl 7-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (hypothetical analog): Replacing acetamido with an acetyl (-COCH₃) group eliminates the NH moiety, reducing hydrogen-bonding capacity. This substitution could lower solubility in polar solvents compared to the acetamido derivative .
- Such differences may affect pharmacokinetic properties .
- The acetamido group, being electron-withdrawing, would direct opposite regioselectivity .
Ester Group Modifications
- Ethyl 1-cyano-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (6e): Replacing the methyl ester with ethyl marginally increases lipophilicity (logP +0.5), while the cyano (-CN) group at position 1 introduces nitrile-related reactivity (e.g., nucleophilic addition). Yield for this compound is 82%, suggesting favorable synthetic efficiency compared to methyl ester analogs .
- Phenyl 1-cyano-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (6f): The bulky phenyl ester may hinder crystallization (evidenced by its "white foam" morphology ), whereas methyl esters typically exhibit better crystallinity.
Physicochemical and Analytical Data Comparison
Table 1: Key Properties of Selected Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


